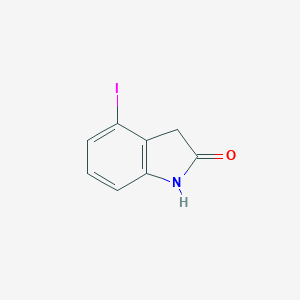

4-iodo-1,3-dihydro-2H-indol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

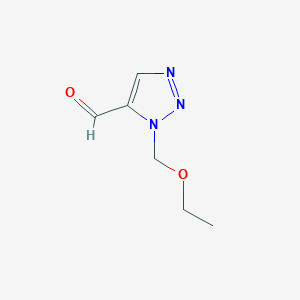

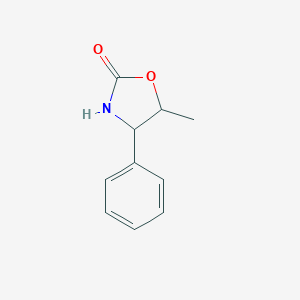

4-Iodo-1,3-dihydro-2H-indol-2-one is a chemical compound with the linear formula C8H6INO . It has a molecular weight of 259.05 . The compound is a brown solid and is stored at temperatures between 0-8°C .

Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s known that 1,3-dihydro-2H-indol-2-ones derivatives exhibit a wide variety of biodynamic activities . These observations have led to the synthesis of new indole-2-one derivatives .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6INO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-4,10-11H . This indicates the presence of iodine, carbon, hydrogen, nitrogen, and oxygen atoms in the compound.Physical and Chemical Properties Analysis

This compound is a brown solid . It has a molecular weight of 259.05 and its linear formula is C8H6INO . The compound is stored at temperatures between 0-8°C .Aplicaciones Científicas De Investigación

Indole Synthesis and Classification

Indole derivatives, such as 4-iodo-1,3-dihydro-2H-indol-2-one, are central to numerous organic synthesis methods and pharmaceutical applications. A comprehensive review on indole synthesis methods highlighted the diversity of strategies developed over the years, offering a framework for classifying all indole syntheses into nine strategic approaches, reflecting the versatility and complexity of indole chemistry (Taber & Tirunahari, 2011).

C2-Functionalization of Indole

The C2-functionalization of indoles, through umpolung techniques, represents a significant area of interest due to the biological and synthetic importance of indole derivatives. This approach, particularly relevant for derivatives like this compound, enables the synthesis of compounds that are otherwise challenging to produce using traditional methods (Deka, Deb, & Baruah, 2020).

Photocatalytic Applications

Research on g-C3N4-based photocatalysts has shown that indole derivatives can be involved in various photocatalytic processes, potentially impacting environmental and energy-related applications. These studies underline the importance of indole structures in designing effective photocatalysts for environmental remediation and energy conversion (Wen, Xie, Chen, & Li, 2017).

Biological and Medicinal Applications

The biological and medicinal applications of indoles and indazoles have been extensively reviewed, highlighting their significant role in developing treatments for various diseases. Indole derivatives exhibit a wide range of biological activities, including antibacterial, anticancer, antioxidants, anti-inflammatory, and antiviral properties, suggesting the potential therapeutic applications of compounds like this compound (Ali, Dar, Pradhan, & Farooqui, 2013).

Safety and Hazards

Mecanismo De Acción

Target of Action

Indole derivatives, to which this compound belongs, are known to interact with a variety of biological targets, playing a significant role in cell biology .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biochemical pathways, depending on their specific targets .

Result of Action

Indole derivatives are known to have a broad range of biological activities .

Análisis Bioquímico

Biochemical Properties

4-iodo-1,3-dihydro-2H-indol-2-one plays a crucial role in biochemical reactions, particularly in the inhibition of cyclooxygenase-2 (COX-2) enzyme activity . This enzyme is involved in the inflammatory response, and its inhibition can lead to anti-inflammatory effects. The compound interacts with the COX-2 enzyme by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. Additionally, this compound has been shown to interact with other proteins and enzymes involved in cellular signaling pathways, further influencing biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell death through apoptosis . It influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival. By modulating these pathways, this compound can inhibit cancer cell growth and induce apoptosis. Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. The compound binds to the active site of the COX-2 enzyme, inhibiting its activity and reducing the production of pro-inflammatory prostaglandins . Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression. This interaction may involve the inhibition of transcription factors or the activation of specific genes that promote apoptosis and inhibit cell proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit anti-inflammatory and anticancer effects without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Propiedades

IUPAC Name |

4-iodo-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVJYSYFLBFUGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2I)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448508 |

Source

|

| Record name | 4-Iodo-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179536-52-8 |

Source

|

| Record name | 4-Iodo-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

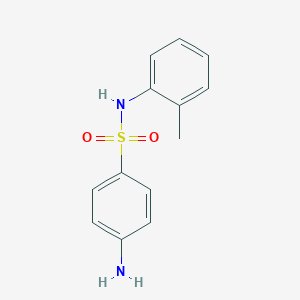

![2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B171704.png)

![(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B171721.png)

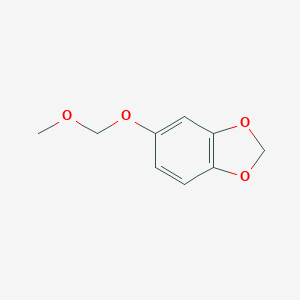

![1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane](/img/structure/B171728.png)

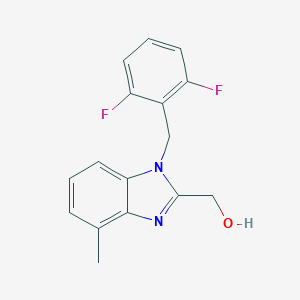

![2-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B171744.png)